3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
Overview
Description
3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a nitrile group.
Scientific Research Applications
Chemistry: In chemistry, 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure makes it a valuable tool for probing biological pathways and understanding molecular interactions.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile typically involves multiple steps, starting with the chlorination of pyridine to introduce the chlorine atom at the 5-position
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted pyridines.
Mechanism of Action
The mechanism by which 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Chloropyridine-5-acetonitrile: This compound is structurally similar but lacks the oxo group.
3-Bromo-4-chloro-1-(3-chloropyridin-2-yl)-2-methyl-6-(methylcarbamoyl)pyrazole-5-carboxanilide: This compound is a derivative with additional functional groups.
Uniqueness: 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile is unique due to its combination of the pyridine ring, chlorine atom, and nitrile group
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGMUQGXZMBDMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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